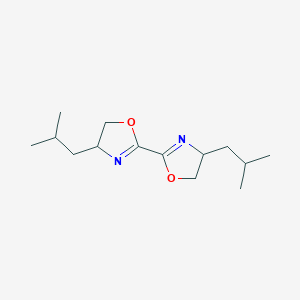
2,2'-Bioxazole, 4,4',5,5'-tetrahydro-4,4'-bis(2-methylpropyl)-, (4S,4'S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound with a unique structure that includes two oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diisobutyl-substituted precursors in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler hydrocarbon derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways .
Medicine
In medicine, (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,4’S)-2,2’- (Cyclopropane-1,1-diyl)bis (4- (tert-butyl)-4,5-dihydrooxazole): This compound shares a similar oxazole structure but differs in its substituents and overall molecular configuration.
1,4-Dihydropyridinyl Schiff-base ligands: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
(4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific chiral configuration and the presence of diisobutyl groups. These features contribute to its distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C14H24N2O2 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
4-(2-methylpropyl)-2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-9(2)5-11-7-17-13(15-11)14-16-12(8-18-14)6-10(3)4/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
RELXGRFLZXEAEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1COC(=N1)C2=NC(CO2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
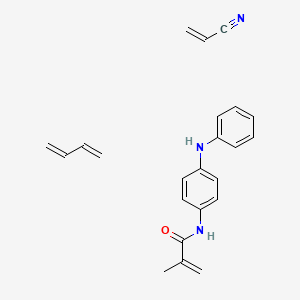
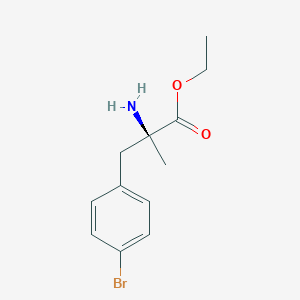
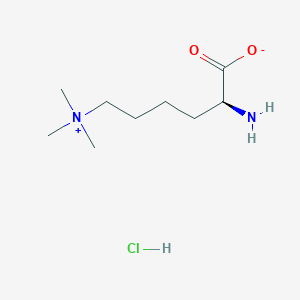
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
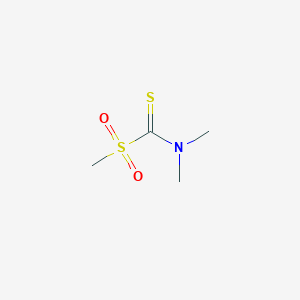
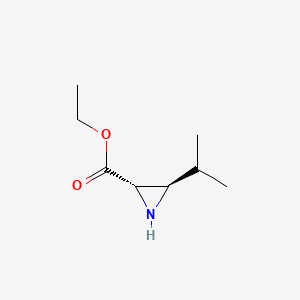
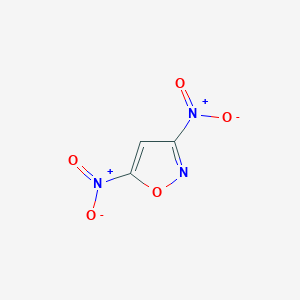
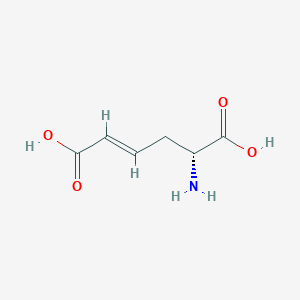
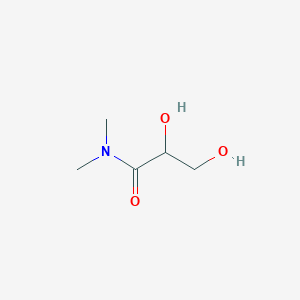

![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
